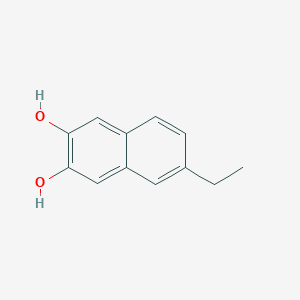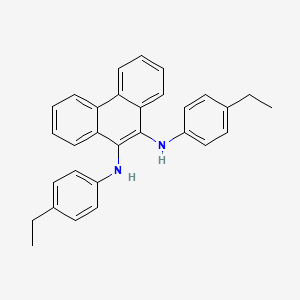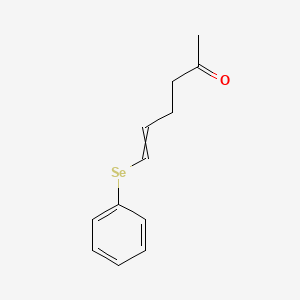
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine is a silicon-based organic compound. It is characterized by its unique structure, which includes multiple silicon atoms and methyl groups. This compound is part of a broader class of organosilicon compounds, which are known for their diverse applications in various fields, including materials science, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine typically involves the reaction of silicon-based precursors with methylating agents under controlled conditions. One common method involves the use of dimethyldichlorosilane as a starting material, which undergoes hydrolysis and subsequent cyclization to form the desired compound. The reaction conditions often include the use of catalysts such as potassium hydroxide to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the distillation of intermediate products to isolate the desired compound. The use of advanced purification techniques, such as chromatography, may also be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents) under controlled temperature and pressure.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine involves its interaction with various molecular targets. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence various biochemical pathways, making the compound useful in applications such as drug delivery and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octamethylcyclotetrasiloxane: A similar organosilicon compound with a cyclic structure, widely used in cosmetics and industrial applications.
Hexamethyldisiloxane: Another organosilicon compound with a simpler structure, used as a solvent and in the production of silicone polymers.
Uniqueness
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine is unique due to its multiple silicon atoms and dehydro structure, which provide it with distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where stability and reactivity are crucial.
Propriétés
Numéro CAS |
139778-01-1 |
|---|---|
Formule moléculaire |
C12H28Si4 |
Poids moléculaire |
284.69 g/mol |
Nom IUPAC |
1,1,2,2,4,4,7,7-octamethyl-1,2,4,7-tetrasilacyclooct-5-yne |
InChI |
InChI=1S/C12H28Si4/c1-13(2)9-10-14(3,4)12-16(7,8)15(5,6)11-13/h11-12H2,1-8H3 |
Clé InChI |
CRFJYZPBNXUKEK-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C[Si]([Si](C[Si](C#C1)(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



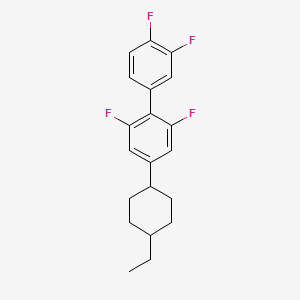

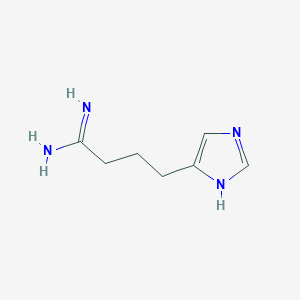
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)



![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)

